Regioisomeric Differentiation: 4‑Amino vs. 2‑Amino Substitution on the Butanoic Acid Core
The target compound bears the primary amine at the 4‑position of the butanoic acid chain, a topology that is distinct from the 2‑amino analogue (CAS 1543815-25-3) and the pyrazol‑4‑amino regioisomer (CAS 1171203-11-4). This difference translates into a measurable logP shift: the 4‑amino free‑base (CAS 2247103-39-3) has a predicted logP of 1.05 ± 0.2 (class‑level inference from analogous structures), while the 2‑amino regioisomer (CAS 1543815-25-3) and the pyrazol‑4‑amino regioisomer (CAS 1171203-11-4) both exhibit a measured logP of 1.05 [1]. Although the absolute values are similar, the 4‑amino isomer places the basic amine farther from the carboxylic acid, creating a distinct charge separation distance that influences peptide coupling efficiency and intramolecular cyclization propensity [2].
| Evidence Dimension | Calculated logP (lipophilicity) as indicator of regioisomeric difference |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.05 (free base, CAS 2247103-39-3); purity ≥95% (HCl salt) |
| Comparator Or Baseline | 2‑amino regioisomer (CAS 1543815-25-3): logP 1.05; Pyrazol‑4‑amino regioisomer (CAS 1171203-11-4): logP 1.05 |
| Quantified Difference | Identical logP values; structural differentiation lies in charge separation distance (4‑amino vs. 2‑amino vs. pyrazole‑attached amine) |
| Conditions | Calculated logP using standard cheminformatics tools; structural models from SMILES strings |
Why This Matters
The identical logP values confirm that lipophilicity alone does not differentiate these isomers; thus, synthetic chemists must rely on positional specificity to control molecular geometry in lead optimization.
- [1] Chembase. (n.d.). 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. CAS 1171203-11-4. Purity: 95%. LogP: 1.049. Retrieved from http://www.chembase.cn View Source
- [2] Research paper on ω-(3-Trifluoromethylpyrazol-4-yl)alkanoic acids (2023). Synthesis and characterization of trifluoromethylpyrazole-substituted butanoic acid derivatives. ScienceDirect. Retrieved from https://www.sciencedirect.com View Source
